molecular formula C12H12N4 B11799926 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile

Katalognummer: B11799926
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: FNPRTTVKGULJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an aminophenyl group and an acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aminophenyl ring .

Wissenschaftliche Forschungsanwendungen

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrazole ring can participate in coordination with metal ions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile is unique due to its combination of the pyrazole ring and aminophenyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

2-[5-(4-aminophenyl)-2-methylpyrazol-3-yl]acetonitrile

InChI

InChI=1S/C12H12N4/c1-16-11(6-7-13)8-12(15-16)9-2-4-10(14)5-3-9/h2-5,8H,6,14H2,1H3

InChI-Schlüssel

FNPRTTVKGULJCY-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)N)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.